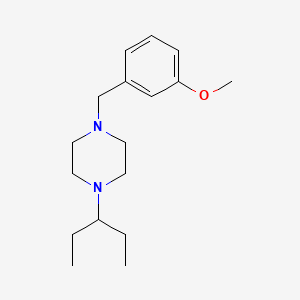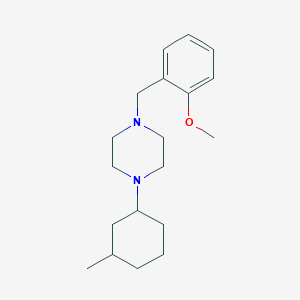![molecular formula C26H27N3O B10887116 (2E)-2-cyano-3-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}-N-(4-methylphenyl)prop-2-enamide](/img/structure/B10887116.png)
(2E)-2-cyano-3-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}-N-(4-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-CYANO-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structural components. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a cyano group, a pyrrole ring, and multiple aromatic rings, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the cyano group and the aromatic substituents. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups or modify existing ones, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-CYANO-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes or receptors makes it valuable for investigating cellular mechanisms and pathways.
Medicine
In medicine, (E)-2-CYANO-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE has potential therapeutic applications. Its interactions with biological targets can be exploited to develop new drugs for treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The compound’s structure allows it to bind to these targets with high affinity, resulting in potent and selective activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano-substituted pyrrole derivatives and aromatic amides. Examples include:
- (E)-2-CYANO-3-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE
- (E)-2-CYANO-3-[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE
Uniqueness
What sets (E)-2-CYANO-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H27N3O |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrol-3-yl]-N-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C26H27N3O/c1-17(2)21-8-12-25(13-9-21)29-19(4)14-22(20(29)5)15-23(16-27)26(30)28-24-10-6-18(3)7-11-24/h6-15,17H,1-5H3,(H,28,30)/b23-15+ |
InChI Key |
FFJVXYKXLCLPRS-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)C(C)C)C)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)C(C)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine](/img/structure/B10887038.png)
![N-(4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B10887044.png)

![3-[Benzyl(ethyl)amino]-N~1~-(2,5-dimethylphenyl)propanamide](/img/structure/B10887060.png)

![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10887064.png)
![Methyl 3-chloro-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10887066.png)
![1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10887067.png)

![Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10887075.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B10887080.png)
![2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10887087.png)
![1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B10887093.png)
![1,3-dimethyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10887108.png)
